3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate
Description
Chemical Structure and Properties
3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate is a heterocyclic compound with a fused bicyclic core (imidazo[1,2-a]pyridine) substituted with a fluorine atom at position 3, a methyl group at position 6, and a carboxylic acid group at position 2. The hydrochloride hydrate form enhances its stability and solubility for pharmaceutical applications. Key properties include:
- Molecular Formula: C₁₀H₁₀ClFN₂O₃ (hydrochloride hydrate)
- Molecular Weight: 248.64 g/mol (hydrate included)
- Purity: ≥95% (as per commercial specifications) .
This compound is utilized as a building block in drug discovery, particularly for kinase inhibitors and antimicrobial agents, owing to its structural versatility and hydrogen-bonding capabilities from the carboxylic acid moiety.
Properties
IUPAC Name |
3-fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2.ClH.H2O/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5;;/h2-4H,1H3,(H,13,14);1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGECPVVFJOKGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2F)C(=O)O)C=C1.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives with α-Haloketones
The most widely employed strategy involves the condensation of substituted 2-aminopyridines with α-haloketones. For the target compound, 2-amino-5-fluoro-4-methylpyridine serves as the starting material. Key steps include:
-
Ring formation : Reaction with ethyl bromopyruvate in dimethylformamide (DMF) at 80–100°C for 6–12 hours forms the imidazo[1,2-a]pyridine core.
-
Ester hydrolysis : The ethyl ester intermediate is hydrolyzed using 2N NaOH in ethanol/water (1:1) at 80°C, yielding the carboxylic acid.
-
Salt formation : Treatment with concentrated HCl in methanol followed by crystallization in aqueous media produces the hydrochloride hydrate.
-
Step 1 : 2-Amino-5-fluoro-4-methylpyridine (10 mmol) and ethyl bromopyruvate (12 mmol) in DMF stirred at 90°C for 8 hours.
-
Step 2 : Hydrolysis with 2N NaOH (20 mL) at 80°C for 2 hours, acidified to pH 3–4 with HCl.
-
Step 3 : Recrystallization from methanol/H₂O (1:3) yields the hydrochloride hydrate (78% overall yield).
Iodine-Catalyzed “On-Water” Synthesis
A green chemistry approach utilizes molecular iodine (I₂) in aqueous media:
-
Micellar catalysis : 2-Amino-5-fluoro-4-methylpyridine, acetophenone derivatives, and I₂ (20 mol%) are sonicated in sodium dodecyl sulfate (SDS)-water at 40°C.
-
Cyclization : The reaction proceeds via a radical mechanism, forming the imidazo ring in 4–6 hours.
-
Acidification : The product is extracted with ethyl acetate, washed with brine, and treated with HCl gas to precipitate the hydrochloride salt.
| Parameter | Value |
|---|---|
| Catalyst Loading | 20 mol% I₂ |
| Reaction Time | 4.5 hours |
| Yield | 85–92% |
| Purity (HPLC) | >99% |
Post-Synthetic Fluorination
For substrates lacking pre-installed fluorine, late-stage fluorination is achieved using N-fluorobenzenesulfonimide (NFSI):
-
Chloro intermediate synthesis : 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is treated with POCl₃ to introduce chlorine at position 3.
-
Fluorination : NFSI (1.2 equiv) and NaH (2 equiv) in THF at 0°C to room temperature for 12 hours.
-
Hydrolysis and salt formation : Analogous to Section 1.1.
Challenges :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 70–85 | >98 | High scalability | Requires toxic solvents (DMF) |
| Iodine catalysis | 85–92 | >99 | Environmentally friendly | Limited substrate scope |
| Post-synthetic fluorination | 50–60 | 95–97 | Flexibility in fluorination position | Low yield, multiple steps |
Optimization and Process Chemistry
Solvent Systems
Catalytic Enhancements
-
Microwave assistance : Reduces reaction time from 8 hours to 45 minutes with comparable yields.
-
Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial interactions in “on-water” reactions.
Analytical Characterization
Critical quality attributes are verified via:
-
¹H NMR (DMSO-d₆): δ 8.71 (s, 1H, H-5), 7.89 (d, J = 7.2 Hz, 1H, H-7), 4.12 (s, 3H, CH₃), 2.51 (s, 3H, CH₃).
-
HPLC : Retention time 6.8 minutes (C18 column, 0.1% TFA in H₂O/MeCN).
-
XRD : Confirms hydrate form via characteristic peaks at 2θ = 12.4°, 18.7°.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Coupling Reactions: Palladium catalysts, base, and appropriate ligands
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or thiols .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₉H₈ClFN₂O₂·H₂O
- Molecular Weight : Approximately 249.63 g/mol
- CAS Number : 1559062-18-8
The compound's structure allows it to participate in various chemical reactions, including esterification and nucleophilic substitutions, making it a versatile building block in chemical synthesis.
Medicinal Chemistry
3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate has garnered attention for its biological activity, particularly its potential as an anticancer agent. Research indicates that derivatives of imidazo[1,2-a]pyridine can inhibit protein geranylgeranylation, which is crucial for cancer cell proliferation and survival. Studies have shown efficacy against several cancer cell lines, including cervical carcinoma cells.
Interaction Studies
The compound's interactions with biological targets have been the focus of numerous studies. Research has demonstrated that it can bind to specific proteins involved in cellular signaling pathways, potentially leading to new therapeutic strategies for diseases such as cancer.
Synthesis of Derivatives
The synthesis of this compound typically involves multi-step processes that allow for the modification of functional groups to enhance biological activity. This versatility makes it a valuable compound for developing new pharmaceuticals.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated significant cytotoxicity against cervical carcinoma cells with an IC50 value indicating effective inhibition of cell growth at low concentrations.
Case Study 2: Protein Interaction
Another study investigated the binding affinity of this compound to specific oncogenic proteins involved in signaling pathways. The findings suggested that the compound effectively disrupts protein-protein interactions critical for tumor growth and metastasis.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related imidazo[1,2-a]pyridine derivatives, highlighting key differences in substituents, physicochemical properties, and applications:
Key Comparative Insights
Substituent Effects :
- Fluorine vs. Chlorine : The 3-fluoro substituent in the target compound reduces metabolic degradation compared to chlorinated analogues (e.g., 6-chloro derivatives) .
- Methyl vs. Trifluoromethyl : The 6-methyl group offers steric bulk without excessive electronegativity, contrasting with 6-CF₃ in Thermo’s compound, which may hinder solubility .
Physicochemical Properties: Solubility: The hydrochloride hydrate form of the target compound improves aqueous solubility relative to non-salt analogues (e.g., 6-chloro-3-carboxylic acid hydrate, which is only slightly water-soluble) . Molecular Weight: The target compound’s higher molecular weight (248.64 vs. 196.59) reflects the addition of fluorine and methyl groups, influencing pharmacokinetics .
Synthetic Routes :
- Cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) are common for introducing aryl/heteroaryl groups at position 6, as seen in .
- Hydrolysis of ester precursors (e.g., ethyl carboxylates) is used to generate carboxylic acid derivatives, as described in .
Applications: Antimicrobial Activity: Chlorinated derivatives (e.g., 8-Cl-6-CF₃) show potent activity against Gram-positive bacteria due to electron-withdrawing groups enhancing target binding . Kinase Inhibition: The target compound’s fluorine and methyl groups optimize interactions with ATP-binding pockets in kinases, a feature less pronounced in amino-substituted analogues .
Research Findings and Challenges
- Bioavailability: The hydrochloride hydrate form of the target compound demonstrates superior oral bioavailability compared to non-hydrated analogues (e.g., 6-chloro-3-carboxylic acid) in preclinical models .
- Stability Issues : Chlorinated derivatives (e.g., 5-Cl and 6-Cl) are prone to photodegradation, necessitating protective storage, whereas fluorinated compounds exhibit enhanced stability .
- Synthetic Complexity : Introducing trifluoromethyl groups (e.g., in Thermo’s compound) requires specialized reagents (e.g., CF₃Cu), increasing production costs .
Biological Activity
3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate (CAS: 937600-32-3) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHFNO
- Molecular Weight : 194.17 g/mol
- IUPAC Name : 3-fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
The structure features a fluorine atom at position 3 and a methyl group at position 6 of the imidazo-pyridine ring, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated for its efficacy against various strains of Mycobacterium tuberculosis (M. tuberculosis). The imidazo[1,2-a]pyridine derivatives have shown promising results in inhibiting the growth of both drug-sensitive and multi-drug resistant strains of tuberculosis.
Case Study: Antitubercular Activity
In a study evaluating a series of imidazo[1,2-a]pyridine carboxamide derivatives, compounds similar to 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid exhibited enhanced activity against M. tuberculosis. Specifically, modifications to the methyl group at position 6 were found to significantly influence anti-tubercular activity, with certain derivatives demonstrating up to three times the potency of isoniazid against resistant strains .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research into related imidazo[1,2-a]pyridine derivatives has indicated that these compounds can inhibit cancer cell proliferation through various mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitubercular | M. tuberculosis H37Rv | 0.5 - 1.5 | |
| Anticancer | HT29 Colon Cancer Cells | <10 | |
| Antimicrobial | Various Bacterial Strains | Variable |
Structure-Activity Relationship (SAR)
The biological activity of 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid is closely tied to its structural components. SAR studies indicate that:
- Fluorine Substitution : The presence of fluorine at position 3 enhances lipophilicity and biological activity.
- Methyl Group Positioning : The methyl group at position 6 is critical for maintaining activity against microbial targets.
Modifications to these positions can lead to significant changes in potency and selectivity against various pathogens.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. It shows high plasma protein binding (>99%) and moderate metabolic stability in liver microsomes. However, further studies are required to fully elucidate its pharmacological profile and safety .
Q & A
Q. Table 1: Impurities Identified in Related Compounds
| Impurity Code (from Evidence) | Structure Description | Detection Method (HPLC Retention Time) |
|---|---|---|
| MM0228.08 | Des-fluoro analog | 12.3 min (C18 column, 30% acetonitrile) |
| MM0228.10 | N-Oxide derivative | 15.8 min (C18 column, 35% acetonitrile) |
Q. Table 2: Computational vs. Experimental Yield Comparison
| Reaction Step | Predicted Yield (DFT) | Experimental Yield | Conditions Optimized |
|---|---|---|---|
| Fluorination at C3 | 82% | 78% | THF, 60°C, 12 hr |
| Hydrochloride Salt Formation | 90% | 88% | Ethanol/H₂O, 0°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
